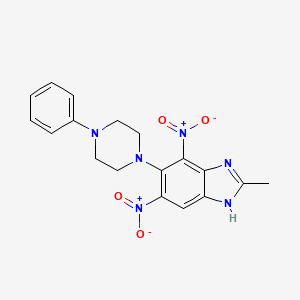
2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole core substituted with nitro groups and a phenylpiperazine moiety, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Substitution: The phenylpiperazine moiety is introduced via nucleophilic substitution reactions, often using phenylpiperazine and appropriate halogenated intermediates.
Methylation: The methyl group is added through methylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas and palladium catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and phenylpiperazine sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Halogenated intermediates, phenylpiperazine.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction reactions.
Scientific Research Applications
2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole involves its interaction with specific molecular targets. The nitro groups and phenylpiperazine moiety play crucial roles in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,6-dinitro-1h-benzimidazole: Lacks the phenylpiperazine moiety.
4,6-Dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole: Lacks the methyl group.
2-Methyl-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole: Lacks the nitro groups.
Uniqueness
2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole is unique due to the combination of nitro groups, a methyl group, and a phenylpiperazine moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1H-benzimidazole (CAS Number: 72766-24-6) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound's chemical properties are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N6O4 |
| Molecular Weight | 382.373 g/mol |
| Density | 1.456 g/cm³ |
| Boiling Point | 664.8 ºC |
| Flash Point | 355.9 ºC |
| LogP | 4.1907 |
Biological Activity Overview
Research indicates that benzimidazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific activity of this compound has been explored in various studies:
-
Anticancer Activity :
- A study investigating the cytotoxic effects of various benzimidazole derivatives found that this compound exhibited significant activity against several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. The compound's mechanism was linked to its ability to induce apoptosis in cancer cells through the activation of caspase pathways .
- Antimicrobial Properties :
- Neuropharmacological Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on various enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer progression and inflammation .
- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes that lead to cell death in rapidly dividing cancer cells .
Case Studies
Several studies have documented the efficacy of this compound:
- Cytotoxicity Assessment : A recent study reported that this compound displayed an IC50 value of approximately 10 µM against HeLa cells, indicating potent cytotoxicity .
- In Vivo Studies : Animal model studies have suggested that the compound can reduce tumor size significantly when administered in appropriate doses, supporting its potential as an anticancer therapeutic agent .
- Neuroprotective Effects : Research into the neuroprotective properties revealed that the compound could mitigate neurodegeneration in models of Alzheimer's disease by modulating cholinergic signaling pathways .
Properties
CAS No. |
72766-24-6 |
|---|---|
Molecular Formula |
C18H18N6O4 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1H-benzimidazole |
InChI |
InChI=1S/C18H18N6O4/c1-12-19-14-11-15(23(25)26)17(18(24(27)28)16(14)20-12)22-9-7-21(8-10-22)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,19,20) |
InChI Key |
NLRFOKSZBNXTLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=C(C=C2N1)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















